1,3-PENTADIENE
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Overview
Description
1,3-PENTADIENE: C₅H₈ . It consists of two double bonds separated by a single bond, making it a conjugated system. This compound is a colorless liquid with a characteristic odor and is used as a building block in organic synthesis and polymer production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Coupling of Alkynes: One of the methods to synthesize penta-1,3-diene involves the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes.
Horner–Wadsworth–Emmons Methodology: This method involves the reaction of (Z)-2-methyl-3-iodo-propenal with appropriate reagents to form the desired diene.
Industrial Production Methods: 1,3-PENTADIENE is industrially produced as a byproduct during the steam cracking of naphtha to produce ethylene. It can also be obtained from the pyrolysis of cyclopentadiene .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-PENTADIENE can undergo oxidation reactions to form various oxygenated products.
Polymerization: It can be polymerized using cationic catalytic systems based on organoaluminum compounds to form polypentadiene.
Diels-Alder Reactions: As a conjugated diene, it readily participates in Diels-Alder reactions to form cyclohexene derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in the reductive coupling of alkynes.
Organoaluminum Compounds: Used in the cationic polymerization process.
Major Products:
Polypentadiene: Formed through polymerization.
Cyclohexene Derivatives: Formed through Diels-Alder reactions.
Scientific Research Applications
Chemistry:
Building Block: 1,3-PENTADIENE is used as a building block in the synthesis of various organic compounds.
Biology and Medicine:
Antiviral and Antibacterial Agents: Derivatives of penta-1,3-diene have shown significant antiviral and antibacterial activities
Industry:
Polymer Production: Used in the production of synthetic rubbers and other polymers.
Mechanism of Action
The mechanism of action of penta-1,3-diene and its derivatives involves interactions with specific molecular targets. For example, certain derivatives bind to the coat protein of tobacco mosaic virus, inhibiting its activity . The conjugated diene system allows for resonance stabilization, which plays a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
2,5-Heptadiene: A nonconjugated diene with different reactivity due to the separation of double bonds by more than one single bond.
Uniqueness: 1,3-PENTADIENE’s conjugated system provides additional stability and reactivity compared to nonconjugated dienes. Its ability to participate in Diels-Alder reactions and polymerization makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H8 |
---|---|
Molecular Weight |
68.12 g/mol |
IUPAC Name |
penta-1,3-diene |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3 |
InChI Key |
PMJHHCWVYXUKFD-UHFFFAOYSA-N |
SMILES |
CC=CC=C |
Canonical SMILES |
CC=CC=C |
Related CAS |
25212-15-1 17410-45-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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